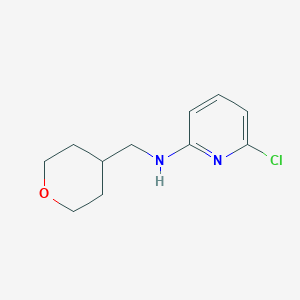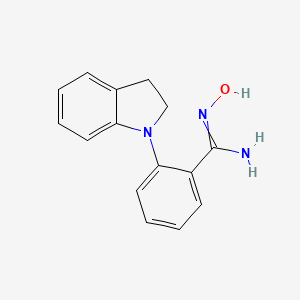
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
概要
説明
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom and an amine group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-2-amine and tetrahydro-2H-pyran-4-carbaldehyde.
Reductive Amination: The key step is the reductive amination of 6-chloropyridine-2-amine with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation: The tetrahydro-2H-pyran moiety can be oxidized to form corresponding lactones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of lactones.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydro-2H-pyran-4-ylmethyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
6-Chloro-2-pyridinamine: Lacks the tetrahydro-2H-pyran-4-ylmethyl group, making it less soluble and potentially less bioavailable.
N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
Uniqueness
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is unique due to the combination of the chlorine atom and the tetrahydro-2H-pyran-4-ylmethyl group, which together enhance its chemical reactivity and potential biological activity.
特性
IUPAC Name |
6-chloro-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(14-10)13-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBSQFGZYSBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)




![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)







